molecular formula C20H22BrNO4 B8531691 Papaverine hydrobromide CAS No. 6152-78-9

Papaverine hydrobromide

Cat. No.: B8531691
CAS No.: 6152-78-9
M. Wt: 420.3 g/mol
InChI Key: ZOTOKALDLZHMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Papaverine Hydrobromide is the hydrobromide salt form of Papaverine, a benzylisoquinoline alkaloid originally isolated from Papaver somniferum L. (opium poppy) . With a molecular formula of C20H22BrNO4 and a CAS registry number of 6152-78-9 , this compound serves as a key tool in pharmacological and biochemical research. Its primary accepted mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to the accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in smooth muscle cells . This mechanism supports its study as a potent vasodilator and smooth muscle relaxant. In research settings, this compound is utilized to investigate cerebral, coronary, and peripheral vasodilation, as well as the regulation of smooth muscle contractility in various tissues . Beyond its classic applications, recent studies have explored its potential antiviral properties, including activity against SARS-CoV-2 in vitro, and its cardioprotective, anti-inflammatory, and neuroprotective effects . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6152-78-9

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrobromide

InChI

InChI=1S/C20H21NO4.BrH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H

InChI Key

ZOTOKALDLZHMJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Br

Origin of Product

United States

Biosynthesis and Synthetic Methodologies Research of Papaverine Hydrobromide

Natural Biosynthesis Pathways and Enzymatic Research

The biosynthesis of papaverine (B1678415) in Papaver somniferum is a complex process involving multiple enzymatic steps. For many years, the precise sequence of these reactions has been a topic of scientific debate, with research pointing to two primary competing pathways originating from the common precursor (S)-norcoclaurine. nih.govencyclopedia.pub This precursor is formed from two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4HPAA). nih.govencyclopedia.pub The central controversy lies in whether the subsequent intermediate molecules are N-methylated or remain N-desmethylated. pnas.orgresearchgate.net

N-Desmethylated (NH) Pathway Investigations

The N-desmethylated (NH) pathway proposes that papaverine is synthesized through a series of intermediates that lack a methyl group on the nitrogen atom of the isoquinoline (B145761) core. nih.gov In this proposed route, (S)-norcoclaurine is first converted to (S)-coclaurine. nih.govencyclopedia.pub The pathway then proceeds through the key intermediate (S)-norreticuline. nih.gov

Recent studies utilizing techniques like virus-induced gene silencing (VIGS) have provided strong evidence supporting the NH pathway as the primary route for papaverine biosynthesis. researchgate.net Researchers found that suppressing the expression of coclaurine (B195748) N-methyltransferase, an enzyme that would divert intermediates into the N-methylated pathway, led to a significant increase in papaverine accumulation. researchgate.net Further transcriptomic analysis of a high-papaverine mutant of P. somniferum showed enhanced expression of enzymes associated with the NH pathway, such as norreticuline (B8769265) 7-O-methyltransferase (N7OMT), suggesting (S)-coclaurine is a critical branch-point intermediate favoring the N-desmethylated route. nih.govresearchgate.net

N-Methylated (NCH3) Pathway Investigations

The N-methylated (NCH3) pathway suggests an alternative route involving intermediates that are methylated at the nitrogen position. nih.gov This pathway hinges on the central benzylisoquinoline alkaloid intermediate, (S)-reticuline. nih.govresearchgate.netwustl.edu

According to this hypothesis, (S)-reticuline is methylated by the enzyme reticuline (B1680550) 7-O-methyltransferase (7OMT) to form (S)-laudanine. nih.govnih.gov A subsequent methylation yields laudanosine (B1674548). researchgate.netnih.gov To arrive at papaverine, laudanosine must then undergo N-demethylation to produce (S)-tetrahydropapaverine, which is the direct precursor that is ultimately oxidized to papaverine. researchgate.netnih.gov While some studies have demonstrated the conversion of (S)-reticuline to these N-methylated intermediates, evidence from gene silencing and mutant analysis has cast doubt on this being the predominant pathway for papaverine formation in the opium poppy. researchgate.netnih.govnih.gov

Enzyme Elucidation and Uncharacterized Steps in Biosynthesis

While significant progress has been made in identifying the enzymes of papaverine biosynthesis, several steps in both proposed pathways remain uncharacterized. pnas.orgnih.gov The identification of these missing enzymes is crucial for a complete understanding of the metabolic network and for potential biotechnological applications. pnas.orgresearchgate.net

Key uncharacterized steps include the specific enzyme responsible for the 3'-hydroxylation of the benzylisoquinoline scaffold in the NH pathway and the N-demethylase required in the NCH3 pathway. pnas.orgnih.gov Additionally, the final oxidation of (S)-tetrahydropapaverine to papaverine is an area of active research. pnas.org A flavoprotein oxidase, dihydrobenzophenanthridine oxidase (DBOX), has been shown to catalyze this final step, but it may not be the sole or primary enzyme responsible in the plant. nih.govpnas.orgnih.gov Comparative transcriptome analyses have identified several candidate dehydrogenases that are upregulated in high-papaverine mutants, suggesting their potential involvement in this final conversion. nih.gov

Table 1: Key Enzymes in the Proposed Papaverine Biosynthesis Pathways

Pathway Enzyme Abbreviation Enzyme Name Function
Shared Precursor Steps NCS Norcoclaurine Synthase Condenses dopamine and 4HPAA to form (S)-norcoclaurine. nih.govencyclopedia.pub
6OMT Norcoclaurine 6-O-methyltransferase Methylates (S)-norcoclaurine to (S)-coclaurine. nih.govencyclopedia.pub
NH Pathway 3'OHase 3' Hydroxylase Performs 3' hydroxylation of (S)-coclaurine (Uncharacterized). nih.govencyclopedia.pub
3'OMT 3'-O-methyltransferase Methylates the 3'-hydroxyl group to form (S)-norreticuline. nih.govencyclopedia.pub
7OMT / N7OMT Norreticuline 7-O-methyltransferase Methylates the 7-hydroxyl group of (S)-norreticuline. nih.govencyclopedia.pub
NCH3 Pathway CNMT Coclaurine N-methyltransferase Methylates the nitrogen of (S)-coclaurine to yield (S)-N-methylcoclaurine. nih.govencyclopedia.pub
NMCH (S)-N-methylcoclaurine 3'-hydroxylase Hydroxylates (S)-N-methylcoclaurine at the 3' position. nih.govencyclopedia.pub
4'OMT 3'-hydroxy-N-Methylcoclaurine 4'-O-methyltransferase Methylates the 4'-hydroxyl group to form (S)-reticuline. nih.govencyclopedia.pub
7OMT Reticuline 7-O-methyltransferase Methylates the 7-hydroxyl group of (S)-reticuline to produce laudanine. nih.govencyclopedia.pub
LNdeMT Laudanosine N-demethylase Removes the N-methyl group from laudanosine (Uncharacterized). encyclopedia.pubpnas.orgnih.gov
Final Step (Both Pathways) DBOX / DeHase Dihydrobenzophenanthridine Oxidase / Dehydrogenase Oxidizes (S)-tetrahydropapaverine to papaverine. nih.govnih.gov

Chemical and Semisynthetic Approaches

The demand for papaverine has often exceeded the supply available from natural opium sources, prompting the development of chemical synthesis methods. unodc.org These synthetic routes have evolved significantly over time, from early pioneering efforts to modern strategies that prioritize efficiency and environmental sustainability.

Historical Development of Chemical Synthesis Routes

The first successful chemical synthesis of papaverine was accomplished by Pictet and Gams in 1909, which also served to confirm the alkaloid's molecular structure. nih.govencyclopedia.pub Following this landmark achievement, various other synthetic methodologies were developed throughout the 20th century. unigoa.ac.in Many of these early routes were linear syntheses that, while foundational, often involved numerous steps and utilized harsh reagents. unigoa.ac.insci-hub.se For example, the synthesis of papaveraldine, an oxidation product that can be reduced to papaverine, was another early approach to obtaining the papaverine skeleton. unigoa.ac.in These historical syntheses laid the critical groundwork for the more refined methods used today. nih.gov

Modern Synthetic Strategies and Green Chemistry Considerations

Contemporary research in papaverine synthesis focuses on improving efficiency, increasing yields, and reducing environmental impact by applying the principles of green chemistry. researchgate.net Modern strategies aim for fewer reaction steps and the use of safer, more sustainable reagents and solvents. unigoa.ac.in

Another innovative approach is the semisynthesis of papaverine from a biosynthesized precursor. pnas.orgnih.gov Researchers have engineered yeast (Saccharomyces cerevisiae) to produce (S)-tetrahydropapaverine (THP) de novo. pnas.orgnih.gov This microbially produced THP can then be harvested and converted to papaverine in a single chemical oxidation step. pnas.orgnih.gov One demonstrated method uses hydrogen peroxide as the oxidizing agent, providing a promising route that combines biotechnology with chemistry to create a more sustainable supply chain for papaverine and related compounds. pnas.orgnih.gov

Table 2: Comparison of Selected Papaverine Synthesis Approaches

Synthesis Type Starting Material(s) Key Features Reported Overall Yield Reference
Historical Chemical Synthesis Various simple aromatic compounds Multi-step, linear synthesis; established the feasibility of total synthesis. Variable, often lower than modern methods. unigoa.ac.insci-hub.se
Modern Chemical Synthesis 2-(3,4-dimethoxyphenyl)acetic acid Four-step process; utilizes a Pd/C catalyst in a water-solvent medium. 58.7%
Semisynthesis (S)-tetrahydropapaverine (from engineered yeast) Combines microbial fermentation with a one-step chemical oxidation. ~15% (for the final oxidation step) pnas.orgnih.gov

Semisynthesis of Papaverine from Precursors (e.g., Tetrahydropapaverine in Yeast)

Recent breakthroughs in metabolic engineering have enabled the de novo biosynthesis of (S)-tetrahydropapaverine (THP), a direct precursor to papaverine, in genetically engineered Saccharomyces cerevisiae (yeast). pnas.orgnih.gov This development provides a promising alternative to traditional plant extraction or complex chemical synthesis, potentially securing a more stable supply chain for papaverine and related pharmaceuticals. pnas.orgnih.gov

The production of THP in yeast was achieved through the heterologous expression of a multi-enzyme pathway. pnas.org A key challenge was the absence of known enzymes for certain steps in the biosynthetic route. Researchers addressed this by employing protein engineering to develop enzyme variants with the desired activity on non-native substrates. pnas.orgnih.gov Specifically, a variant of N-methylcoclaurine hydroxylase was engineered to act on coclaurine, facilitating the production of norreticuline. pnas.orgnih.gov Furthermore, a variant of scoulerine (B1208951) 9-O-methyltransferase was developed to O-methylate 1-benzylisoquinoline (B1618099) alkaloids at the 3' position, a crucial step in forming the THP scaffold. pnas.orgnih.gov

To enhance the metabolic flux towards THP, further strain engineering was performed. The knockout of two yeast multidrug resistance (MDR) transporters, SNQ2 and PDR5, proved effective in reducing the export of pathway intermediates, leading to a fifteen-fold increase in THP titers. nih.gov Optimization of media conditions and expression levels of the engineered enzymes resulted in a final THP concentration of 121 µg/L. pnas.orgnih.govnih.gov

The final conversion of the biosynthesized THP to papaverine was accomplished through a one-step semisynthetic chemical oxidation process. nih.gov This reaction utilizes hydrogen peroxide as an oxidizing agent. nih.govnih.gov Extensive optimization of the reaction conditions was performed to maximize the yield of papaverine. nih.gov

Table 1: Optimized Conditions for the Chemical Oxidation of Tetrahydropapaverine to Papaverine
ParameterOptimized Value
Oxidizing AgentHydrogen Peroxide
Concentration of H₂O₂0.5%
Temperature85 °C
Reaction Time60 minutes
Achieved Yield~15-16.3%

This chemoenzymatic strategy, combining microbial biosynthesis with a final chemical oxidation step, demonstrates a viable and innovative approach for the production of papaverine. nih.govresearchgate.net The yield of papaverine from the biosynthesized THP was found to be comparable to that from chemically synthesized THP under the same optimized conditions. nih.govresearchgate.net

Chemical Modification and Derivatization Research

Synthesis of Novel Papaverine Metal Complexes

To explore new therapeutic applications and enhance the biological activity of papaverine, researchers have synthesized and characterized novel metal complexes incorporating the papaverine molecule as a ligand. mdpi.com Studies have focused on complexes with vanadium(III), ruthenium(III), and gold(III). mdpi.comresearchgate.net These complexes were characterized using various spectroscopic methods, including IR, UV-Vis, NMR, and TGA, which confirmed the coordination of the metal ions to the papaverine ligand and suggested an octahedral geometry for the complexes. mdpi.com

The anticancer potential of these novel papaverine-metal complexes was evaluated in vitro against human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). mdpi.com The results indicated that complexation with metal ions could significantly enhance the cytotoxic activity of papaverine. mdpi.comresearchgate.net

Among the synthesized complexes, the papaverine-Au(III) complex demonstrated the most promising results. mdpi.com Its anticancer activity was found to be substantially higher than that of the parent papaverine molecule and even surpassed that of the established chemotherapy drug, cisplatin, against the MCF-7 cell line. mdpi.comresearchgate.net

Table 2: In Vitro Anticancer Activity (IC₅₀ in µg/mL) of Papaverine and its Au(III) Complex
CompoundMCF-7 (Breast Cancer)HepG-2 (Hepatocellular Carcinoma)
Papaverine30.5 ± 1.158.5 ± 13.5
Papaverine-Au(III) Complex2.87 ± 0.1221.6 ± 8.9
Cisplatin (Standard)5.71 ± 0.53.67 ± 0.2

These findings highlight that the chelation of papaverine with gold(III) leads to a compound with significantly improved anticancer properties, suggesting a promising avenue for the development of new metal-based chemotherapeutic agents. mdpi.com

Rational Design and Reengineering for Selective Activity (e.g., PDE vs. Mitochondrial Inhibition)

Papaverine is known to exhibit biological effects through multiple mechanisms, most notably as an inhibitor of phosphodiesterase 10A (PDE10A) and, as more recently discovered, an inhibitor of mitochondrial electron transport chain complex I. pnas.orgnih.gov This dual activity has prompted research into the rational design and reengineering of the papaverine molecule to separate these two functions, with the goal of creating derivatives with more selective activity. pnas.org Such selectivity could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects for specific applications, such as radiosensitizers in cancer therapy. pnas.orgnih.gov

It has been demonstrated that the PDE10A inhibitory activity and the mitochondrial inhibitory activity of papaverine are independent of each other. pnas.org This molecular separation has been successfully achieved through medicinal chemistry efforts, leading to the synthesis of papaverine derivatives that selectively inhibit mitochondrial complex I without significantly affecting PDE10A. pnas.orgnih.gov

The analysis of a series of papaverine derivatives identified compounds that effectively decoupled the two inhibitory functions. nih.gov For instance, two lead compounds, designated SMV-23 and SMV-32, were shown to have widely separated activities. nih.gov SMV-32, in particular, demonstrated potent mitochondrial inhibition with a low IC₅₀ value, while its effect on PDE10A was significantly diminished. nih.gov

Table 3: Selective Activity of Papaverine Derivatives
CompoundMitochondrial IC₅₀ (µM)PDE IC₂₀ (µM)
SMV-23940.5
SMV-327.213.42

This research exemplifies a successful rational design strategy to refine the pharmacological profile of a natural product. pnas.org By chemically modifying the papaverine scaffold, it is possible to generate new chemical entities with a desired selective activity, thereby opening up new possibilities for their therapeutic application. pnas.orgnih.gov The development of selective mitochondrial complex I inhibitors derived from papaverine is a particularly promising area for the creation of novel radiosensitizing drugs. pnas.orgnih.gov

Pharmacological Mechanisms of Action of Papaverine Hydrobromide in Research Models

Phosphodiesterase (PDE) Enzyme Inhibition

A primary mechanism of papaverine (B1678415) hydrobromide is its role as an inhibitor of phosphodiesterase (PDE) enzymes. patsnap.compatsnap.com These enzymes are crucial for degrading cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). patsnap.com By blocking the action of PDEs, papaverine leads to an accumulation of these second messengers within the cell, triggering various downstream signaling pathways. nih.govencyclopedia.pub

Research has established papaverine as a non-selective inhibitor of phosphodiesterases, meaning it can block the activity of multiple PDE isoenzymes. encyclopedia.pub This broad-spectrum inhibition results in elevated levels of both cAMP and cGMP in smooth muscle cells. plos.org This non-selective action contributes to the diverse biological activities observed in various research models. encyclopedia.pub

More recent studies have identified papaverine as a potent and specific inhibitor of phosphodiesterase 10A (PDE10A). wikipedia.orgmerckmillipore.com This enzyme is highly concentrated in the medium spiny neurons of the striatum, a brain region critical for motor control and cognitive function. wikipedia.orgmerckmillipore.com Inhibition of PDE10A by papaverine increases both cAMP and cGMP levels in the striatum. merckmillipore.comane.pl This targeted action has made papaverine a valuable research tool for investigating the role of PDE10A in neurological and psychiatric conditions. semanticscholar.org Studies have shown that the effects of papaverine on striatal neurons, such as the phosphorylation of downstream proteins, are absent in PDE10A knockout mice, confirming that its effects are a direct result of PDE10A inhibition. merckmillipore.com

Papaverine as a PDE10A Inhibitor

ObservationEffectSignificance in Research Models
Increased Striatal cAMP and cGMPPapaverine administration leads to a rise in both cyclic nucleotides in the striatum. merckmillipore.comDemonstrates direct target engagement and modulation of key second messengers in a specific brain region.
Phosphorylation of CREB and ERKIncreased levels of cAMP and cGMP lead to the phosphorylation of downstream markers of neuronal activation, such as CREB and ERK. merckmillipore.comIndicates activation of signaling cascades involved in neuronal plasticity and gene expression.
Behavioral Effects in Animal ModelsPapaverine shows efficacy in behavioral models predictive of antipsychotic activity, such as inhibiting conditioned avoidance responding. merckmillipore.comSuggests that PDE10A inhibition may be a viable strategy for developing novel antipsychotic treatments. merckmillipore.com

By inhibiting various PDEs, papaverine effectively increases the intracellular concentrations of cAMP and cGMP. patsnap.com This elevation of second messengers activates downstream protein kinases, primarily protein kinase A (PKA) from cAMP and protein kinase G (PKG) from cGMP. patsnap.com These kinases then phosphorylate numerous target proteins, initiating a signaling cascade that results in a cellular response. patsnap.com For example, in the striatum, papaverine-induced increases in cAMP lead to the phosphorylation of key proteins like DARPP-32 and GluR1, which are crucial for modulating neuronal excitability. researchgate.net

The accumulation of cAMP due to PDE inhibition can influence other critical intracellular signaling pathways. up.ac.za Research suggests a link between the cAMP pathway and the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway, a key regulator of cell survival and proliferation. nih.gov The activation of the PI3K/Akt/mTOR (mammalian target of rapamycin) pathway is involved in a multitude of cellular processes, including cell growth and metabolism. nih.gov Some studies have indicated that papaverine may downregulate the PI3K/Akt pathway. up.ac.za

Furthermore, the PI3K/Akt/mTOR pathway plays a role in regulating the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis (the formation of new blood vessels). nih.govfrontiersin.org The effects of VEGF on endothelial cells are partly mediated by the PI3K pathway. frontiersin.org While papaverine's inhibition of PDE10A may have implications for tumor progression by influencing these pathways, the precise mechanisms are still under investigation. up.ac.za

Calcium Channel Modulation Research

In addition to its effects on phosphodiesterases, papaverine also modulates intracellular calcium (Ca2+) levels. drugbank.com Calcium ions are vital second messengers that regulate a host of cellular functions.

Papaverine is known to decrease intracellular calcium concentrations, which is a key mechanism for its smooth muscle relaxant effects. patsnap.comnih.gov It achieves this by obstructing calcium ion channels in the cell membrane, thereby inhibiting the influx of extracellular calcium. nih.govencyclopedia.pub In human saphenous vein segments, pre-treatment with papaverine was found to block increases in intracellular calcium concentration induced by norepinephrine. plos.org Additionally, some research suggests that papaverine may also inhibit the release of calcium from intracellular storage sites like the sarcoplasmic reticulum. nih.govencyclopedia.pub However, a seemingly contradictory effect has been observed in rat tail artery myocytes, where papaverine was found to stimulate L-type Ca2+ channels via a PKA-dependent mechanism, which would typically increase calcium influx. researchgate.net This highlights the complex and sometimes tissue-specific actions of papaverine on calcium signaling.

Research Findings on Papaverine's Effect on Intracellular Calcium

Research ModelObserved Effect on CalciumProposed Mechanism
Smooth Muscle (General)Inhibition of calcium influx. nih.govencyclopedia.pubBlockade of calcium ion channels in the cell membrane. nih.govencyclopedia.pub
Human Saphenous VeinBlocked norepinephrine-induced increases in [Ca2+]i. plos.orgInhibition of calcium influx, leading to reduced myosin light chain phosphorylation. plos.org
Smooth Muscle (General)Inhibition of calcium release from intracellular stores. nih.govencyclopedia.pubInterference with calcium release from the sarcoplasmic/endoplasmic reticulum. nih.govencyclopedia.pub
Rat Tail Artery MyocytesStimulation of L-type Ca2+ current. researchgate.netPKA-dependent mechanism, antagonizing its own vasodilating activity in this specific model. researchgate.net

Myosin Light-Chain Kinase (MLCK) Inhibition

Papaverine hydrobromide's influence on smooth muscle contraction is linked to its effects on the phosphorylation of myosin light chain. Research on human saphenous veins (HSV) demonstrates that papaverine inhibits force production induced by agonists like norepinephrine. plos.org This inhibitory action is associated with a reduction in intracellular calcium concentrations ([Ca²⁺]i). plos.orgnih.gov The decrease in available intracellular calcium leads to a subsequent decrease in the phosphorylation of the myosin light chain. plos.orgnih.gov This suggests an indirect inhibition of the calcium-dependent Myosin Light-Chain Kinase (MLCK), thereby modulating myosin cross-bridge formation and leading to smooth muscle relaxation. plos.orgnih.gov Thus, papaverine's mechanism in this context involves the modulation of both thick filament mechanisms (myosin phosphorylation) and actin cytoskeletal dynamics to prevent vasospasm. plos.org

Mitochondrial Function Modulation Studies

Papaverine has been identified as an inhibitor of mitochondrial complex I, a key component of the electron transport chain. nih.govnih.gov This "off-target" effect is observed across various cancer and normal cell lines. nih.gov The inhibition of mitochondrial function by papaverine was initially suggested by its ability to slow the growth of cells in media where galactose is the only carbon source, a condition that forces cells to rely on mitochondrial respiration for energy. nih.gov Further studies confirmed this mechanism. For instance, in permeabilized cells treated with papaverine, the reduction in oxygen consumption could be rescued by adding succinate, a complex II substrate. nih.gov This rescue effect demonstrates that papaverine's inhibitory action is upstream of complex II, confirming its role as a complex I inhibitor. nih.gov This mechanism is central to its ability to reduce the rate of oxygen consumption in cells. nih.gov

Papaverine's action as a mitochondrial complex I inhibitor has been compared to that of Rotenone, a classical and potent inhibitor of the same complex.

Potency: Dose-response analyses in A549 lung carcinoma cells show that Papaverine's half-maximal inhibitory concentration (IC50) for oxygen consumption is approximately 100 times higher than that of Rotenone, indicating Rotenone is significantly more potent. nih.gov

Reversibility: A critical difference lies in the reversibility of their effects. In drug washout experiments, cells treated with Papaverine returned to their baseline oxygen consumption rate in less than an hour after the drug was removed. nih.gov In contrast, cells treated with Rotenone showed no restoration of mitochondrial function even after three hours, highlighting the potentially more toxic and irreversible effects of Rotenone. nih.gov

Mechanism of Cell Death: Rotenone is known to induce cell death through a complex interplay of pathways, including ferroptosis, which is accompanied by the accumulation of reactive oxygen species and lipid peroxidation. bioenergetics-communications.org Papaverine's reversible inhibition may contribute to its more favorable safety profile observed in other contexts. nih.gov

Table 1: Comparison of Papaverine and Rotenone as Mitochondrial Complex I Inhibitors

Feature Papaverine Rotenone
Target Mitochondrial Complex I Mitochondrial Complex I
Potency (OCR IC50) ~100x higher IC50 than Rotenone High potency
Reversibility Reversible; OCR recovers <1 hr post-washout Irreversible; no OCR recovery >3 hrs post-washout
Cellular Effect Transiently reduces oxygen consumption Sustained inhibition of mitochondrial function

Consistent with its role as a mitochondrial complex I inhibitor, papaverine dose-dependently reduces the oxygen consumption rate (OCR) in various cellular models. nih.gov This effect has been demonstrated in a panel of 28 different cancer and normal cell lines, indicating a universal mechanism not specific to a particular cell type. nih.gov For example, in EO771 mammary tumor cells, papaverine causes a distinct and rapid decrease in OCR. nih.gov The inhibition of mitochondrial respiration reduces the cellular demand for oxygen. nih.gov This metabolic shift has been explored as a strategy to temporarily alleviate hypoxia in tumor models, thereby increasing their sensitivity to radiation therapy. nih.govnih.gov

Table 2: Effect of Papaverine on Cellular Proliferation in Different Cancer Cell Lines (72h Exposure)

Cell Line Concentration (µM) Resulting Cell Growth (%)
MDA-MB-231 50 69%
100 56%
150 48%
300 18%
A549 50 97.4%
100 67.0%
150 36.3%
300 16.3%
DU145 50 72%
100 55%
150 42%
300 16%

Data derived from a study on the in vitro effects of Papaverine on cell proliferation. nih.gov

Other Molecular and Cellular Interactions

Research into papaverine's interaction with the adenosine signaling pathway indicates an indirect mechanism of action. In studies using guinea-pig atria, papaverine was found to dose-dependently enhance the negative inotropic response to adenosine and ATP. nih.gov However, it did not enhance the effects of 2-chloroadenosine, a stable adenosine analog. nih.gov This suggests that papaverine does not act as a direct agonist or positive allosteric modulator at the adenosine receptor itself.

The primary mechanism for this enhancement appears to be the inhibition of adenosine uptake into tissues. nih.gov By blocking this uptake, papaverine increases the extracellular concentration of adenosine, making more of it available to interact with its receptors. nih.gov A secondary, though less significant, contribution may come from the inhibition of adenosine's degradation into inosine. nih.gov

Potassium Channel (e.g., hKv1.5) Inhibition

This compound has been demonstrated to be an inhibitor of several types of potassium channels, a key mechanism through which it can alter cellular excitability. Research has specifically highlighted its effects on the hKv1.5 potassium channel, which is responsible for the ultrarapid delayed rectifier K+ current (IKur) in the human atrium.

In studies using the whole-cell configuration of the patch-clamp technique, papaverine was found to inhibit the hKv1.5 current in a manner that is dependent on concentration, voltage, and time. semanticscholar.org The half-maximal inhibitory concentration (IC50) for this effect was determined to be 43.4 μM when measured at a voltage of +60 mV. semanticscholar.org The mechanism of this inhibition appears to be related to the state of the channel. Papaverine accelerates the kinetics of the channel's inactivation, which suggests that the compound preferentially blocks the channels when they are in the open state. semanticscholar.org This inhibitory action is not limited to cloned channels expressed in cell lines; papaverine at a concentration of 100 μM also effectively blocks the native IKur in human atrial myocytes. semanticscholar.org

Beyond hKv1.5, papaverine also demonstrates potent inhibitory effects on other critical cardiac potassium channels, such as the human ether-a-go-go-related gene (HERG) channel. This channel is crucial for cardiac repolarization. Research has shown that papaverine blocks HERG channels in a concentration-, voltage-, and time-dependent manner. nih.gov In HEK293 cells expressing the HERG channel, papaverine decreased the tail currents with an IC50 of 0.58 microM. nih.gov Studies on the specific binding site suggest that papaverine blocks the channel at its pore. nih.gov Mutational analysis has identified that the amino acid residues Tyr652 and Phe656 within the S6 domain of the channel are critical for this interaction, as mutations at these sites can reduce or eliminate the blocking effect of papaverine. nih.gov

Table 1: Inhibitory Effects of Papaverine on Cardiac Potassium Channels

Channel TargetCell/Tissue TypeReported IC50Key Characteristics of Inhibition
hKv1.5 (IKur)Ltk- cells expressing hKv1.5; Human atrial myocytes43.4 μM at +60 mVConcentration-, voltage-, time-, and state-dependent; Open channel blockade
HERGHEK293 cells; Xenopus oocytes0.58 μM at +20 mVConcentration-, voltage-, and time-dependent; Blocks at the channel pore (interacts with Tyr652 and Phe656)

Influence on Cardiac Myocardial Excitability in Isolated Preparations

The interaction of papaverine with ion channels, particularly potassium channels, directly translates to significant effects on the excitability of cardiac tissue, as observed in isolated preparations. The primary actions of papaverine are exerted on both cardiac and smooth muscle. drugbank.com In the context of the heart muscle, papaverine acts directly to depress conduction and prolong the refractory period. drugbank.comnih.gov

Studies on isolated atrial preparations from dogs have revealed that papaverine can exhibit positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. nih.gov It is suggested that these effects may be due to the inhibition of phosphodiesterase (PDE) leading to an accumulation of cyclic AMP (cAMP), and potentially a partial release of catecholamines from nerve fibers. nih.gov However, the influence on contractility appears to be region-specific within the myocardium. While papaverine shows a positive inotropic effect in atrial preparations, its effect on the force of contraction in ventricular preparations is not significant. nih.gov

The collective impact of inhibiting repolarizing potassium currents (like hKv1.5 and HERG) and its other direct muscular actions results in a demonstrable alteration of cardiac excitability. semanticscholar.orgnih.gov The blockage of these channels is a key mechanism that can change the action potential duration and refractory period of cardiac myocytes, which underlies the observed depression of conduction and prolongation of the refractory period in isolated heart muscle tissue. drugbank.comnih.gov

Table 2: Effects of Papaverine on Isolated Cardiac Preparations

Preparation TypeObserved EffectParameter Affected
Isolated Dog Atrial PreparationPositive ChronotropicSinus Rate
Isolated Dog Atrial PreparationPositive InotropicAtrial Contractility
Isolated Ventricular PreparationNot significantForce of Contraction
General Heart MuscleDepression of ConductionConduction Velocity
General Heart MuscleProlongation of Refractory PeriodRefractory Period

Biological Activities of Papaverine Hydrobromide in Experimental Models

Smooth Muscle Relaxation and Vasodilation in In Vitro and Non-Human In Vivo Systems

Papaverine (B1678415) hydrobromide is well-documented for its direct-acting smooth muscle relaxant properties, which are independent of muscle innervation. The primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This accumulation triggers a cascade of protein kinase activations, resulting in decreased intracellular calcium levels and subsequent muscle relaxation. Some evidence also suggests a potential direct action on calcium channels.

Papaverine has demonstrated significant spasmolytic activity on a variety of smooth muscles in experimental settings. Its relaxing effect is particularly prominent in tissues where a spasm is present. This has been observed in models of the gastrointestinal tract, such as the rabbit ileum, where papaverine is often used as a positive control for evaluating the relaxing responses of other compounds.

In studies using human saphenous vein (HSV) preparations, papaverine was shown to completely inhibit force generation induced by the contractile agonist norepinephrine. The mechanism in this model was determined to involve not only the reduction of intracellular calcium and subsequent decrease in myosin light chain phosphorylation but also the depolymerization of actin filaments, which is crucial for muscle contraction. Research on non-pregnant rat uterus models showed that papaverine effectively inhibited contractions induced by high potassium concentrations or oxytocin. An interesting finding from this particular study was the suggestion that the spasmolytic effect in the uterus might be linked to the inhibition of mitochondrial respiration rather than changes in cAMP or cGMP levels.

Papaverine's vasodilatory action is a direct consequence of its relaxing effect on the smooth musculature of blood vessels. This effect has been consistently demonstrated in various experimental models, including isolated arterial preparations from both animals and humans. It effectively relaxes the larger blood vessels, such as the coronary, systemic peripheral, and pulmonary arteries.

In ex vivo studies using human radial artery rings pre-contracted with potassium chloride and phenylephrine, papaverine demonstrated potent vasodilatory effects. Similarly, experiments on the rat aorta using a wire myograph system confirmed the relaxation effects of papaverine hydrochloride on vessels constricted by epinephrine. The underlying mechanism in vascular smooth muscle is attributed to the inhibition of phosphodiesterase and potential calcium channel antagonism. Further mechanistic studies in rabbit ear artery and portal vein cells revealed that papaverine modulates membrane currents induced by noradrenaline, likely by influencing the release and depletion of intracellular calcium stores.

Antineoplastic and Antiproliferative Activities in Research Models

Beyond its vasodilatory properties, papaverine has been investigated for its potential as an anticancer agent. Research has shown that it exerts antiproliferative and cytotoxic effects against various cancer cell lines, often demonstrating a degree of selectivity for tumorigenic cells over non-tumorigenic cells.

Papaverine has been found to inhibit cell proliferation in a time- and dose-dependent manner across a range of human cancer cell lines. For instance, exposure to 150 μM papaverine for 48 hours reduced cell growth to 53% in the A549 lung cancer cell line, 56% in the MDA-MB-231 breast cancer cell line, and 64% in the DU145 prostate cancer cell line. In human glioblastoma cell lines U87MG and T98G, papaverine significantly inhibited cell proliferation, with EC₅₀ values of 29 μM and 40 μM, respectively.

Crucially, studies have highlighted a selective action of papaverine. Research comparing its effects on the PC-3 prostate cancer cell line and normal human fibroblast (NHF) cells found that a 200 μM concentration of papaverine reduced the viability of cancer cells to 10%, while the viability of normal fibroblasts remained at 90%. In a U87MG glioblastoma xenograft mouse model, treatment with papaverine resulted in a 63% reduction in tumor volume compared to the vehicle control, demonstrating in vivo antitumor activity.

Table 1: Effect of Papaverine on the Proliferation of Various Tumorigenic Cell Lines
Cell LineCancer TypeObserved EffectReference
A549Lung Adenocarcinoma53% cell growth at 150 µM after 48h
MDA-MB-231Triple-Negative Breast Cancer56% cell growth at 150 µM after 48h
DU145Prostate Carcinoma64% cell growth at 150 µM after 48h
PC-3Prostate Carcinoma90% reduction in viability at 200 µM
U87MGGlioblastomaEC₅₀ of 29 µM
T98GGlioblastomaEC₅₀ of 40 µM
HepG2Hepatocellular CarcinomaAntiproliferative effects observed
HT29Colorectal AdenocarcinomaAntiproliferative effects observed

The antiproliferative effects of papaverine are associated with its ability to induce cell cycle arrest and apoptosis (programmed cell death). Flow cytometry analysis of PC-3 prostate cancer cells treated with papaverine revealed a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptosis, as well as an induction of both early and late apoptosis. The apoptotic mechanism in these cells was found to be mediated by the mitochondria, involving changes in the expression of apoptosis-related proteins such as Bcl-2 and Bax, and the downregulation of the pro-survival NF-κB/PI3K/Akt signaling pathway.

In studies involving MDA-MB-231, A549, and DU145 cells, exposure to papaverine resulted in a significant increase of cells in the sub-G1 phase (up to 46%) and induced endoreduplication, a process of DNA replication without cell division. The effects on the cell cycle have been shown to be dependent on the cell line, as well as the dose and duration of exposure.

Table 2: Effects of Papaverine on Cell Cycle Progression and Apoptosis
Cell Line(s)Observed EffectMechanismReference
PC-3Sub-G1 cell cycle arrestInduction of early and late apoptosis
MDA-MB-231, A549, DU14546% increase in sub-G1 phaseInduction of cell death
MDA-MB-231, A549, DU14510% increase in endoreduplicationAberrant cell cycle progression

A significant challenge in radiation therapy is tumor hypoxia—a state of low oxygen within the tumor microenvironment that renders cancer cells more resistant to radiation-induced damage. Experimental models have shown that papaverine can act as a radiosensitizer, enhancing the efficacy of radiation therapy in hypoxic tumors.

In animal models, a single administration of papaverine prior to radiation treatment was sufficient to increase tumor oxygenation within 30-45 minutes and significantly improve the tumor's response to radiation. A key advantage of this approach is its selectivity; it does not appear to sensitize well-oxygenated normal tissues to radiation, which could potentially increase the therapeutic index of cancer treatment. Genetic studies have confirmed that this radiosensitizing effect is directly attributable to papaverine's inhibition of mitochondrial complex I.

Effects on Telomerase Activity and Mitochondrial Metabolism in Cancer Cells

Papaverine has been identified as an agent with significant effects on key cellular processes involved in cancer cell immortality and metabolism. Research in experimental models has elucidated its role in modulating telomerase activity and mitochondrial function.

In a study utilizing the human hepatocarcinoma cell line HepG-2, papaverine demonstrated the ability to inhibit telomerase, the enzyme responsible for maintaining telomere length and enabling the replicative immortality of most cancer cells. merckmillipore.com This inhibition was not due to a direct interaction with telomeric DNA sequences but rather through the downregulation of the human telomerase reverse transcriptase (hTERT) gene, which encodes the catalytic subunit of the enzyme. merckmillipore.com The half-maximal inhibitory concentration (IC50) for both the reduction of telomerase activity and hTERT expression was found to be 60 µM. merckmillipore.com Furthermore, long-term treatment of HepG-2 cells with low, non-toxic concentrations of papaverine led to growth arrest and the induction of a senescent morphology, suggesting it can counteract telomerase-dependent immortality. merckmillipore.com

Beyond its impact on telomerase, papaverine has been shown to be a potent inhibitor of mitochondrial metabolism. It acts as a reversible inhibitor of mitochondrial complex I, a key component of the electron transport chain. nih.govacs.orgnih.gov This inhibitory action decreases the mitochondrial oxygen consumption rate (OCR) in cancer cells. nih.govacs.org By reducing the oxygen demand of tumor cells, papaverine can alleviate hypoxia within tumors, a state that is often associated with resistance to therapies like radiation. nih.govacs.orgnih.gov This "metabolic radiosensitization" effect has been observed across a wide panel of cancer cell lines, indicating a broad applicability. nih.gov

Cell LineExperimental ModelKey Findings on Papaverine's Effects
HepG-2 Human Hepatocarcinoma- Inhibits telomerase activity via hTERT downregulation (IC50 = 60 µM). merckmillipore.com- Induces senescence with long-term, low-dose treatment. merckmillipore.com
Various Panel of 28 Cancer Cell Lines- Reversibly inhibits mitochondrial complex I. nih.gov- Decreases mitochondrial oxygen consumption. nih.gov

Modulation of Cell Migration and Signaling Pathways (e.g., Kit-Signaling Pathway)

Papaverine has been shown to influence cell migration and modulate various signaling pathways in cancer cells, although direct evidence of its effects on the Kit-signaling pathway is not extensively documented in the reviewed literature. However, its impact on other critical pathways involved in cell motility and proliferation has been investigated.

Studies have demonstrated that papaverine can inhibit the migration of several cancer cell lines in a dose- and time-dependent manner. For instance, in MDA-MB-231 (triple-negative breast cancer), A549 (lung adenocarcinoma), and DU145 (prostate cancer) cells, papaverine treatment reduced cell migration. nih.govnih.gov

The modulation of signaling pathways is a key aspect of papaverine's biological activity. Research has shown that papaverine inhibits phosphodiesterase 10A (PDE10A), leading to an accumulation of cyclic adenosine monophosphate (cAMP). This accumulation can, in turn, affect multiple downstream pathways crucial for cancer progression, including:

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Papaverine has been shown to downregulate this pathway.

Vascular Endothelial Growth Factor (VEGF) Signaling: This pathway is critical for angiogenesis. Papaverine exposure has been found to reduce the expression of VEGF B and alter the expression of its receptors (VEGF R1) in various cancer cell lines. nih.govnih.gov Interestingly, no significant effects were observed on VEGF R2 or the downstream focal adhesion kinase (FAK), suggesting a specific mode of action. nih.govnih.gov

While the direct interaction with the Kit-signaling pathway remains to be fully elucidated, papaverine's established effects on these other interconnected signaling cascades highlight its potential to interfere with the complex network governing cancer cell migration and proliferation.

Cell LineEffect on MigrationModulated Signaling Pathway
MDA-MB-231 Reduced migration to 81% after 48h with 100 µM. nih.govnih.gov- Reduced VEGF B expression. nih.govnih.gov- Increased VEGF R1 expression. nih.govnih.gov
A549 Reduced migration to 91% after 48h with 100 µM. nih.govnih.gov- Reduced VEGF B expression. nih.govnih.gov- Decreased VEGF R1 expression. nih.govnih.gov
DU145 Reduced migration to 71% after 48h with 100 µM. nih.govnih.gov- Reduced VEGF B expression. nih.govnih.gov- Increased VEGF R1 expression. nih.govnih.gov

Impact on Reactive Oxygen Species (ROS) Production and Oxidative Stress

Papaverine's interaction with cellular redox systems is complex, with studies showing it can both induce and attenuate oxidative stress depending on the experimental context. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

In several cancer cell lines, papaverine treatment has been shown to increase the production of ROS. Specifically, studies using 2',7'-dichlorofluorescein diacetate (DCFDA), a probe that detects hydrogen peroxide (H₂O₂), have demonstrated that papaverine exposure leads to elevated H₂O₂ levels in MDA-MB-231, A549, and DU145 cells. This increase in ROS can contribute to the antiproliferative and pro-apoptotic effects of the compound in cancer cells.

Conversely, in a different experimental model, papaverine demonstrated protective effects against oxidative stress. In a study on amiodarone-induced lung fibrosis in mice, papaverine treatment was found to attenuate oxidative stress. This was evidenced by an increase in the activity of superoxide dismutase (SOD), a key antioxidant enzyme, and a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, in lung tissue.

These seemingly contradictory findings suggest that papaverine's impact on oxidative stress is highly dependent on the cell type and the specific pathological condition being studied.

Cell Line/ModelEffect on ROS/Oxidative StressKey Findings
MDA-MB-231 Increased H₂O₂ Production1.04-fold increase compared to control.
A549 Increased H₂O₂ Production1.02-fold increase compared to control.
DU145 Increased H₂O₂ Production1.44-fold increase compared to control.
Mouse Model Attenuated Oxidative Stress- Increased Superoxide Dismutase (SOD) activity.- Decreased Malondialdehyde (MDA) levels.

Anticancer Potential of Papaverine Metal Complexes in Cell Culture

To enhance the biological activity of papaverine, researchers have synthesized and evaluated novel metal complexes of the compound. The complexation of papaverine with metal ions has been shown to improve its anticancer potential compared to the parent drug alone.

In one study, papaverine was complexed with vanadium(III), ruthenium(III), and gold(III). The anticancer activity of these complexes was then tested in vitro against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines.

The results revealed that the papaverine-Au(III) complex was the most potent among the synthesized complexes. Notably, this gold complex exhibited higher anticancer activity against the tested cancer cell lines than papaverine alone. Furthermore, the papaverine-Au(III) complex showed greater efficacy against MCF-7 cells than cisplatin, a commonly used chemotherapy drug. Biocompatibility experiments also suggested that the gold complex was less toxic than papaverine alone, indicating a potentially improved therapeutic window. These findings position papaverine-metal complexes, particularly the Au(III) derivative, as promising candidates for further development as selective and effective anticancer agents.

CompoundCell LineIC50 (µg/mL)Key Finding
Papaverine-Au(III) Complex MCF-72.87More potent than cisplatin.
Papaverine-Au(III) Complex HepG-2-Higher activity than papaverine alone.
Papaverine alone -> 2.87Less potent than its Au(III) complex.
Papaverine-Au(III) Complex Normal Cells≈111Less toxic than papaverine alone.

Antiviral Actions in Experimental Systems

Studies on Viral Replication Inhibition (e.g., SARS-CoV-2)

Papaverine has been identified in drug repurposing screens as a promising antiviral agent with efficacy against a range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Experimental studies have confirmed its antiviral activity against various SARS-CoV-2 variants. Time-of-addition experiments have demonstrated that papaverine acts at a post-entry stage of the viral life cycle, indicating it interferes with the replication process after the virus has entered the host cell. This makes it a candidate for therapeutic use rather than prophylactic administration.

The antiviral efficacy of papaverine has been demonstrated in relevant cell culture models, including air-liquid interface (ALI) cultures of primary bronchial epithelial cells, where treatment significantly inhibited SARS-CoV-2 levels. Papaverine's ability to inhibit the cytopathic effects of SARS-CoV-2 has been noted, with a reported half-maximal effective concentration (EC50) of 1.1 µM. Furthermore, studies have shown synergistic effects when papaverine is combined with approved COVID-19 therapeutics like molnupiravir and remdesivir, suggesting its potential as part of a combination therapy.

Beyond SARS-CoV-2, papaverine has also shown efficacy against influenza A viruses H1N1 and H5N1, both in single infections and in co-infections with SARS-CoV-2.

Effects on Viral Protein Synthesis

A key mechanism underlying papaverine's antiviral activity is its ability to inhibit viral protein synthesis. This effect has been clearly demonstrated in studies with the Vesicular Stomatitis Virus (VSV).

In VSV-infected HEp-2 cells, papaverine treatment was found to compromise the production of all virus-specific proteins. This inhibition of viral protein synthesis was achieved without adversely affecting the host cell's own protein synthesis machinery, indicating a degree of selectivity for viral processes. The suppression of viral growth was dose-dependent.

The inhibitory effect of papaverine on viral biosynthesis is comprehensive, as it also strongly inhibits the production of viral RNA. This suggests that papaverine interferes with fundamental processes required for the propagation of the virus within the host cell.

Cardioprotective and Antiarrhythmic Research in Non-Human Models

Papaverine hydrobromide has been the subject of investigation in various non-human experimental models to determine its effects on cardiac tissue, particularly concerning its potential cardioprotective and antiarrhythmic properties.

Research using isolated, blood-perfused atrial preparations from dogs has provided insights into papaverine's effects on the sinoatrial (SA) node and atrial muscle. In these models, the direct injection of papaverine into the sinus node artery resulted in dose-dependent positive chronotropic (increased heart rate) and inotropic (increased contractility) responses, beginning at doses around 3 µg. nih.gov At higher doses, exceeding 100 µg, an initial, transient negative chronotropic and inotropic effect was observed, which was then followed by a more pronounced positive response. nih.gov

The positive effects on heart rate and contractility were not significantly affected by tetrodotoxin, a sodium channel blocker, indicating the mechanism is independent of neuronal sodium channels. nih.gov However, the effects were slightly suppressed by the beta-blocker alprenolol, suggesting a partial, minor involvement of catecholamine release from adrenergic nerve fibers. nih.gov The primary mechanism is believed to be a direct stimulating property on the sinus rate and atrial contractility, likely stemming from the inhibition of phosphodiesterase, which leads to an accumulation of cyclic AMP (cAMP). nih.gov

The inotropic effects of papaverine have been further analyzed in isolated cardiac preparations. In the isolated dog atrium model, papaverine demonstrated a direct ability to increase the force of muscular contraction. nih.gov The potentiation of these effects by desmethylimipramine, which blocks the action of tyramine, and their suppression by manganese chloride, further support a complex mechanism of action. nih.gov While the principal inotropic action appears to be a direct result of phosphodiesterase inhibition, a secondary component related to the release of catecholamines is also suggested by the data. nih.gov

Table 1: Effects of Papaverine on Isolated Canine Atrial Preparations

ParameterObservationPotential MechanismReference
Sinus Rate (Chronotropy)Dose-dependent increase (positive chronotropy) starting from ~3 µg. Initial slight decrease at doses >100 µg.Direct stimulation via phosphodiesterase inhibition and cAMP accumulation. nih.gov
Atrial Contractility (Inotropy)Dose-dependent increase (positive inotropy) starting from ~3 µg. Initial slight decrease at doses >100 µg.Direct stimulation and partial catecholamine release. nih.gov
Effect of TetrodotoxinPositive chronotropic and inotropic effects were not influenced.Action is independent of fast sodium channels. nih.gov
Effect of Alprenolol (Beta-blocker)Positive effects were slightly suppressed.Suggests a minor role of catecholamine release. nih.gov

Neuroprotective Research and Central Nervous System Effects in Animal Models

Papaverine's role as a phosphodiesterase 10A (PDE10A) inhibitor has prompted research into its effects on the central nervous system, particularly concerning neuroprotection and its potential influence on psychiatric and neurological disorders.

To investigate the consequences of reduced PDE10A activity, wild-type mice have been subjected to chronic administration of papaverine. nih.gov These studies revealed that long-term treatment was associated with distinct motor perturbations, mild cognitive disturbances, and anxiety-like behaviors. nih.gov Cognitive performance, assessed using the Morris water maze after 14 days of papaverine injections, showed deficits. nih.gov The battery of motor tests, including locomotion, gait, and coordination assessments, also revealed functional impairments. nih.gov These findings suggest that the specific inhibition of PDE10A by papaverine can negatively impact normal brain function related to motor control and cognition in these animal models. nih.gov

Table 2: Effects of Chronic Papaverine Administration on Behavior in Mice

Functional AreaTest/MeasureObserved Outcome in Papaverine-Treated MiceReference
CognitionMorris Water MazeDeficits in cognitive performance. nih.gov
Motor FunctionWeekly battery of motor tests (locomotion, gait, coordination)Distinct motor perturbations. nih.gov
Psychological FunctionLight-Dark TestAnxiety-like behaviors. nih.gov

The inhibition of PDE10A is considered a novel mechanism for antipsychotic action. Consequently, papaverine has been evaluated in animal models predictive of antipsychotic efficacy. In studies using rats, papaverine's ability to reverse prepulse inhibition (PPI) deficits—a key measure of sensorimotor gating that is disrupted by dopamine (B1211576) agonists—was tested. nih.gov The results showed that papaverine, unlike the typical antipsychotic haloperidol, failed to reverse PPI deficits induced by either apomorphine or D-amphetamine across various doses and conditions. nih.gov However, in a different paradigm, high-dose papaverine did significantly reduce hyperlocomotion induced by D-amphetamine in Sprague-Dawley rats, an effect that is also predictive of antipsychotic activity. nih.gov This same dose also markedly reduced spontaneous locomotion and core body temperature. nih.gov These findings indicate that papaverine does not exhibit a clear antipsychotic-like profile in dopaminergic PPI models, though it does affect other behavioral measures relevant to antipsychotic drug action. nih.gov

Anti-inflammatory Activities in Preclinical Models

Papaverine has demonstrated significant anti-inflammatory and neuroprotective effects in a variety of preclinical models, primarily linked to its ability to modulate inflammatory signaling pathways. In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, papaverine significantly suppressed the production of proinflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.govnih.gov Concurrently, it increased the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

These anti-inflammatory effects have been confirmed in vivo. In mouse models of neuroinflammation, papaverine has been shown to exert neuroprotective effects by inhibiting the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.govkoreascience.kr This action leads to a reduction in microglial activation and subsequent neuronal cell death. koreascience.kr In a mouse model of traumatic brain injury (TBI), papaverine provided neuroprotection by suppressing neuroinflammation and apoptosis. nih.gov The mechanism in this model was linked to the RAGE-NF-κB signaling pathway, with papaverine reducing the number of RAGE-positive glial cells and NF-κB-positive neurons and glia. nih.gov Furthermore, in a carrageenan-induced rat paw edema model, papaverine significantly reduced the edema volume, demonstrating anti-inflammatory effects in a peripheral inflammation model as well. idosi.org The underlying mechanism for many of these effects is tied to papaverine's ability to increase intracellular cAMP levels, which in turn modulates inflammatory pathways. nih.govnih.gov

Table 3: Summary of Anti-inflammatory Activities of Papaverine in Preclinical Models

Experimental ModelKey FindingsMediators/Pathways AffectedReference
LPS-stimulated BV2 microgliaSuppressed production of proinflammatory molecules; increased anti-inflammatory cytokine.↓ NO, TNF-α, IL-1β; ↑ IL-10. nih.govnih.gov
MPTP/LPS-induced mouse modelReversed microglial activation and dopaminergic cell loss; suppressed inflammasome activation.↓ NLRP3 inflammasome activation, IL-1β maturation. nih.govkoreascience.kr
Mouse Traumatic Brain Injury (TBI) modelReduced neuroinflammation and apoptosis; mitigated brain edema.↓ RAGE-NF-κB pathway activation. nih.gov
Carrageenan-induced rat paw edemaSignificantly reduced edema paw volume.General inflammatory mediators. idosi.org

Gestational Actions in Experimental Animal Models

This compound has been investigated in various experimental animal models to determine its effects during gestation, with a primary focus on its influence on uterine contractility and potential impacts on fetal development. Research has yielded divergent results depending on the model system utilized, particularly between in vivo mammalian studies and in vitro avian embryo models.

Studies on isolated uterine tissue from non-pregnant rats have demonstrated that papaverine possesses smooth muscle relaxant properties. It has been shown to inhibit uterine contractions induced by oxytocin in a concentration-dependent manner. The proposed mechanism for this relaxation is primarily the inhibition of mitochondrial respiration within the uterine smooth muscle cells, rather than a direct influence on intracellular levels of cyclic AMP (cAMP), cyclic guanoslieb monophosphate (cGMP), or calcium ions. This foundational research suggests a potential tocolytic (anti-contraction) effect on the pregnant uterus.

In terms of developmental effects, in vivo studies in mammalian models have been conducted. A key study in pregnant mice found that papaverine did not induce malformations and was not embryotoxic when administered at the beginning of the ninth day of gestation nih.gov.

In stark contrast to the findings in mammalian models, in vitro experiments using explanted early chick embryos have indicated that papaverine can interfere with normal development. Specifically, these studies have shown that papaverine may cause neural tube closure defects nih.gov. This teratogenic effect in the avian model is thought to be caused by the compound's alteration of intracellular calcium distribution, which in turn impairs the contraction of apical microfilaments in the neuroepithelial cells responsible for the uplifting of neural folds nih.gov.

The discrepancy between the in vivo mouse data and the in vitro chick embryo data highlights the complexity of extrapolating findings across different experimental systems. The results suggest that the effects of this compound on gestational development may be species-specific or dependent on the experimental conditions (in vivo vs. in vitro).

The table below summarizes the key findings from these experimental animal models.

Model SystemExperimental TypeKey Findings on Gestational Actions
Mouse In vivoNo evidence of embryotoxicity or induction of malformations when administered on day 9 of gestation nih.gov.
Rat (Uterine Tissue) In vitroInhibition of oxytocin-induced uterine smooth muscle contractions.
Chick Embryo In vitro (explanted embryo)Induced neural tube defects by inhibiting the uplifting of neural folds nih.gov.

Analytical Methodologies for Papaverine Hydrobromide in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of Papaverine (B1678415) hydrobromide, especially in complex mixtures like pharmaceutical formulations and biological samples. Techniques such as HPLC, UPLC-MS/MS, GC-MS, and TLC are frequently employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of Papaverine hydrobromide and its related impurities in pharmaceutical products. vedomostincesmp.ru Reversed-phase HPLC is the most common approach, offering good separation and quantification. nih.gov

Method development often involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength to achieve the best separation and sensitivity. nih.gov For instance, a comprehensive HPLC method was developed for the determination of product-related impurities and the assay of active ingredients in papaverine hydrochloride products. This method utilized a reversed-phase C18 column with gradient elution and UV detection at 238 nm. vedomostincesmp.ru Another method for the separation of six target alkaloids from Papaver somniferum L., including papaverine, also employed reversed-phase chromatography, investigating the effects of pH, ion-pairing agents, and column temperature to achieve optimal separation. nih.gov

Validation of HPLC methods is performed according to established guidelines to ensure they are suitable for their intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and reproducibility. nih.gov A developed HPLC method for alkaloids from Papaver somniferum L. demonstrated adequate selectivity, linearity, accuracy, and precision. nih.gov

Below is a table summarizing typical parameters for an HPLC method for this compound analysis:

ParameterConditions
Column Symmetry C18, 3.9 x 150 mm, 5 µm
Mobile Phase 10 mM sodium phosphate pH 3.0, 2.88 g/L sodium lauryl sulfate/acetonitrile 50:50
Flow Rate 1.0 mL/min
Injection Volume 10 µL of 20 µg/mL papaverine hydrochloride
Detection UV @ 254 nm
USP Tailing Factor 1.1

This table presents an example of HPLC method parameters for the analysis of Papaverine HCl. waters.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Biological Matrices

For the analysis of this compound in complex biological matrices such as plasma and urine, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity. akjournals.comoup.com This technique combines the superior separation capabilities of UPLC with the precise detection and structural elucidation power of tandem mass spectrometry.

A UPLC-MS/MS assay was established for the simultaneous determination of morphine, codeine, thebaine, papaverine, and noscapine in rat plasma. akjournals.com The method utilized an ACQUITY UPLC BEH C18 column with a gradient elution of acetonitrile and ammonium acetate aqueous solution. akjournals.com Detection was achieved using electrospray ionization (ESI) in positive-ion mode with multiple reaction monitoring (MRM), which enhances the specificity of the analysis. akjournals.com

Method validation for UPLC-MS/MS assays in biological fluids includes the assessment of linearity, precision, accuracy, recovery, and matrix effects. akjournals.com The aforementioned study demonstrated good linearity for papaverine in the range of 1–100 ng/mL, with intra-day and inter-day precisions within 15%. akjournals.com

The following table outlines the parameters of a validated UPLC-MS/MS method for Papaverine in rat plasma:

ParameterConditions
Chromatographic System UPLC
Column ACQUITY UPLC BEH C18
Mobile Phase Acetonitrile-10 mmol L−1 ammonium acetate aqueous solution (0.05% aqueous ammonia) with gradient elution
Internal Standard Midazolam
Ionization Mode Electrospray ionization (ESI) in positive-ion mode
Detection Multiple Reaction Monitoring (MRM)
Linearity Range (Papaverine) 1–100 ng/mL
Precision (Intra-day and Inter-day) Within 15%

This table summarizes the key parameters of a UPLC-MS/MS method for the determination of Papaverine and other alkaloids in rat plasma. akjournals.com

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the detection and identification of Papaverine, particularly in forensic and toxicological analyses. nih.gov This method is well-suited for volatile compounds or those that can be made volatile through derivatization. emerypharma.com

GC-MS has been successfully used to detect narcotine, papaverine, and thebaine in the seeds of Papaver somniferum. thieme-connect.com The identities of these compounds were confirmed by comparing their retention times and ion ratios with known reference standards. nih.govthieme-connect.com This application is significant in differentiating poppy seed consumption from the illicit use of opiates. thieme-connect.com The lowest detectable concentration of papaverine in urine using this method was found to be 0.4 ng/ml. nih.gov

The sample preparation for GC-MS analysis of non-volatile compounds like papaverine often involves a derivatization step, such as silylation or methylation, to increase their volatility. emerypharma.com

Thin Layer Chromatography in Research

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative identification of this compound. analyticaltoxicology.com It is often employed for screening purposes and in resource-limited settings. vedomostincesmp.ruresearcher.life TLC is applicable for the analysis of drugs in their pure form, in pharmaceutical formulations, and in biological samples. analyticaltoxicology.com

In the analysis of this compound, a test solution is applied to a TLC plate, typically coated with silica gel. uspbpep.com The plate is then developed in a chamber containing a suitable mobile phase. uspbpep.com For papaverine hydrochloride, a mobile phase consisting of diethylamine, ethyl acetate, and toluene (10:20:70 V/V/V) has been used. uspbpep.com After development, the separated spots are visualized, often under UV light at 254 nm. uspbpep.com The position of the spot from the test solution is compared to that of a reference standard to confirm the identity of the compound. uspbpep.com While conventional TLC is primarily qualitative, high-performance TLC (HPTLC) with densitometric scanning can provide quantitative results. analyticaltoxicology.com

Spectroscopic Characterization Methods

Spectroscopic methods are invaluable for the characterization and quantification of this compound. UV-Visible spectrophotometry is a widely used technique for concentration determination.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative determination of this compound. nih.govresearchgate.net This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species.

For the determination of this compound, the absorbance of a solution is measured at its wavelength of maximum absorption (λmax), which is around 251 nm in 0.1 N HCl. nih.gov The concentration of the drug is then calculated using a standard calibration curve. nih.gov This method has been shown to obey Beer's Law in the concentration range of 2.5–20 μg/ml for papaverine. nih.gov

UV-Visible spectrophotometry has been applied to determine the content of papaverine hydrochloride in various samples, including blood and skin tissue, after an appropriate extraction procedure. nih.govresearchgate.net One study reported an extraction rate of over 92% from blood and over 87% from skin tissue. nih.govresearchgate.net While this method is straightforward and reliable, it can be susceptible to interference from other UV-absorbing compounds in the sample matrix, which may necessitate prior separation steps or the use of chemometric methods for multicomponent analysis. nih.govresearchgate.netbohrium.comresearchgate.net

The following table details a UV-Visible spectrophotometric method for this compound quantification:

ParameterDescription
Solvent 0.1 N Hydrochloric Acid (HCl)
Wavelength of Maximum Absorption (λmax) 251 nm
Linear Concentration Range 2.5–20 μg/ml
Correlation Coefficient (r²) 0.999

This table outlines the parameters for a UV spectrophotometric method used for the quantification of Papaverine hydrochloride. nih.gov

Infrared (IR) Spectroscopy for Structural Analysis of Papaverine and Complexes

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and elucidate the structural characteristics of this compound. The analysis of its IR spectrum reveals principal absorption peaks that correspond to specific vibrational modes within the molecule.

In a study analyzing pure papaverine hydrochloride, key peaks were identified at specific wave numbers. researchgate.net These peaks are indicative of the core structure of the alkaloid. The principal peaks observed for papaverine hydrochloride are detailed in the table below. researchgate.net

Observed Peak (cm⁻¹)Theoretical Peak (cm⁻¹)Corresponding Functional Group/Vibration
1602.901598Aromatic ring vibrations
1512.241508Aromatic ring vibrations
1278.851279C-O stretching (ether)
1026.161026C-O stretching (ether)

This table presents the principal IR absorption peaks for Papaverine Hydrochloride, highlighting the correlation between observed and theoretical values.

Furthermore, IR spectroscopy is instrumental in studying the interaction of this compound with other substances, such as metal ions, to form complexes. When papaverine hydrochloride forms complexes with metals, shifts in the vibrational frequencies of its functional groups can be observed. For instance, in studies of metal complexes, the stretching frequency of the C=N bond in the isoquinoline (B145761) ring was observed to shift to either higher or lower values. researchgate.net This shift indicates the involvement of the nitrogen atom in coordination with the metal ions, providing crucial insight into the structure of the resulting complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of papaverine in solution, providing insights into its three-dimensional conformation. Hydrogen relaxation methods in ¹H NMR, in conjunction with two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), have been employed to determine the molecule's preferred shape. researchgate.net

Research conducted on papaverine in a chloroform (CDCl₃) solution focused on deriving the conformation around the C1-CH₂ bond, which connects the isoquinoline and benzyl moieties of the molecule. researchgate.net Through the analysis of NOESY spectra, researchers were able to reassign the resonances of specific protons (H5 and H8) on the isoquinoline ring. This reassignment was critical for accurately calculating the torsional angle (C8a-C1-CH₂-C), which was determined to be between 70 and 92 degrees. researchgate.net

This solution-state conformation is in good agreement with the structures observed in the solid state through X-ray crystallography of papaverine, its hydrochloride salt, and related alkaloids, where the angle is found to be in the range of 68-94 degrees. researchgate.net Conformational energy calculations further support these findings, indicating a broad energy minimum for the molecule when the torsional angle is between 60 and 70 degrees. researchgate.net Such studies demonstrate the utility of NMR in confirming that the solid-state structure of papaverine is largely maintained when dissolved in non-polar solvents.

Electrophoretic Techniques (e.g., Capillary Electrophoresis for Photostability Studies)

Electrophoretic techniques, particularly high-performance capillary electrophoresis (HPCE), serve as a valuable tool for studying the stability of this compound, especially its susceptibility to degradation under light. The high resolving power and minimal sample consumption of HPCE make it well-suited for quantitatively monitoring the loss of a parent compound over time in the presence of its degradation products. nih.govresearchgate.net

In research investigating the photostability of papaverine hydrochloride, HPCE was used to determine the loss of the compound in chloroform solutions when exposed to UV light at a wavelength of 254 nm. nih.govresearchgate.net These studies found that the photodegradation of papaverine hydrochloride follows first-order kinetics. nih.govresearchgate.net By measuring the concentration of the remaining papaverine at different time intervals, researchers could calculate the reaction rate constant for the degradation process. This analytical approach is crucial for understanding the kinetics of photodegradation and for evaluating the effectiveness of potential photostabilizing agents. nih.gov

Method Validation Parameters in Research Settings

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry are rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH). arlok.comglobalresearchonline.net

Selectivity, Linearity, and Limit of Quantification Studies

Selectivity , also referred to as specificity, is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. europa.eu In the context of papaverine analysis, a selective HPLC method must be able to resolve the main papaverine peak from peaks of its known photooxidation products like papaverinol and papaveraldine, ensuring that the quantification is not affected by these other compounds. researchgate.netingentaconnect.com

Linearity demonstrates the proportional relationship between the analytical signal and the concentration of the analyte over a specified range. globalresearchonline.net For an HPLC method developed for papaverine hydrochloride, linearity was established in the concentration range of 10-160 μg·mL⁻¹. ingentaconnect.com The high correlation coefficient (r = 0.9999) obtained from the calibration curve indicates a strong linear relationship, which is essential for accurate quantification. ingentaconnect.com Similarly, a UV spectrophotometric method for papaverine hydrochloride quantification was shown to obey Beer's Law within a concentration range of 2.5–20 μg/ml, with a correlation coefficient (r²) of 0.999. nih.gov

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jetir.org It is a critical parameter for the analysis of impurities or for quantification at low concentration levels. The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1. jetir.org

Precision, Accuracy, Recovery, and Matrix Effect Determinations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). jetir.org In one study, the precision of a method for papaverine analysis was reported to not exceed 7.3%. researchgate.net System suitability tests for an HPLC method also evaluate precision, with criteria often requiring an RSD of ≤ 2.0% for replicate injections of a standard solution. arlok.com

Accuracy is the closeness of the test results obtained by the method to the true value. jetir.org It is often assessed using recovery studies by spiking a sample matrix with a known amount of the analyte. For papaverine, accuracy values were reported to be between 0.25 and -6.0%. researchgate.net

Recovery is a measure of the accuracy of a method. An HPLC method for determining papaverine hydrochloride in injections demonstrated an average recovery of 99.86%, indicating a high degree of accuracy and showing that the method can effectively quantify the analyte. ingentaconnect.com

The Matrix Effect is the influence of other components in the sample, apart from the analyte, on the analytical signal. This effect is particularly important in the analysis of complex samples like biological fluids or pharmaceutical formulations. While not explicitly detailed in the provided search results for this compound, its determination is a standard part of method validation, often involving a comparison of the calibration curve slope in a pure solvent versus the slope in a sample matrix extract.

Stability Profiling (e.g., Photostability in Solution)

Stability profiling is crucial for determining how the quality of a drug substance varies with time under the influence of environmental factors such as light. europa.euich.org Papaverine hydrochloride solutions are known to have poor stability when exposed to UV radiation. nih.govresearchgate.net

Research has shown that the photolysis of papaverine hydrochloride in solution follows first-order kinetics. researchgate.net In a chloroform solution without any protective agents, the reaction rate constant was measured at 0.143 h⁻¹. nih.govresearchgate.net The effectiveness of various photoprotective agents has been studied to enhance its stability. The addition of these agents can significantly reduce the rate of degradation. For example, the addition of Methyl 4-hydroxybenzoate at a concentration of 0.10% was found to decrease the reaction rate constant to 0.028 h⁻¹, marking a significant improvement in stability. nih.govresearchgate.net

The photostabilizing effect can also be quantified by determining the specific quantum yield (Φ), which represents the efficiency of a photochemical process. A lower quantum yield indicates greater stability. The table below presents the specific quantum yields for papaverine hydrochloride photolysis in the presence of different photoprotectors. researchgate.net

PhotoprotectorConcentration (%)Specific Quantum Yield (Φ)
None0.000.301
4-Aminobenzoic acid0.050.154
Sodium benzoate0.010.188
Sodium benzoate0.050.177
Sodium benzoate0.100.174
Methyl 4-hydroxybenzoate0.050.104
Methyl 4-hydroxybenzoate0.100.034
Propyl 4-hydroxybenzoate0.050.076

This table illustrates the impact of various photoprotectors on the photostability of Papaverine Hydrochloride, with lower quantum yields indicating a more effective stabilizing agent.

Applications in Forensic and Biomarker Research

The analysis of this compound and its metabolic byproducts is a critical component of forensic and biomarker research, particularly in the context of illicit drug use. Its presence as a natural alkaloid in opium allows it to serve as a chemical fingerprint in heroin profiling, while its metabolites can act as biomarkers for heroin consumption.

Heroin Profiling and Source Identification Research

This compound is a significant analyte in the chemical profiling of illicit heroin seizures. As an opium alkaloid, its presence and concentration, along with other alkaloids like noscapine and acetylcodeine, can provide valuable intelligence about the manufacturing process and geographical origin of the heroin.

Research has established that the relative concentrations of these opium alkaloids vary depending on the poppy strain and the purification methods used. For instance, heroin originating from Southwest Asia is often characterized by the presence of significant amounts of noscapine and papaverine. Forensic chemists utilize various analytical methodologies to quantify these impurities. Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful tool for separating and identifying individual compounds in complex mixtures like street heroin. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are also employed for the quantification of heroin and its associated impurities, with the ability to detect some impurities at levels as low as 0.02% relative to the heroin content.

In one case study of a confiscated heroin sample in Egypt, suspected to be of Southwest Asian origin, the concentration of papaverine was found to be approximately 2.2%. gavinpublishers.com Another study on heroin samples seized in Kuwait, also suggesting a Southwest Asian source, reported papaverine concentrations ranging from 0-40%. journalcsij.com This wide range highlights the variability in illicit heroin production.

Table 1: Papaverine Concentration in Seized Heroin Samples

Seizure Location Suspected Origin Papaverine Concentration (%) Analytical Method
Egypt Southwest Asia ~ 2.2 GC/MS

The data derived from such analyses are crucial for law enforcement and intelligence agencies to establish links between different seizures, trace trafficking routes, and understand the illicit drug market.

Detection of Papaverine Metabolites as Biomarkers

In the field of forensic toxicology, the detection of papaverine and its metabolites serves as a valuable tool for identifying heroin use. While the primary metabolite of heroin, 6-monoacetylmorphine (6-AM), has a very short detection window (2-8 hours in urine), papaverine and its metabolites can be detected for a longer period, thus extending the timeframe for confirming heroin consumption. nih.gov

When heroin is consumed, papaverine is metabolized in the body, primarily into 6-desmethylpapaverine (6-DMP) and 4',6-didesmethylpapaverine (4,6-DDMP). nih.gov Research has shown that papaverine itself can be detected in urine for 1-2 days, while its metabolites can be found for up to 3 days post-consumption. nih.govresearchgate.net This extended detection window is particularly useful in clinical and forensic settings where there may be a delay between drug use and sample collection.

A significant study analyzing 428 genuine urine specimens from individuals suspected of heroin use provided detailed concentration ranges for papaverine and its metabolites. nih.gov The analytical method employed was ultra-performance liquid chromatography and tandem mass spectrometry (UPLC–MS-MS), a highly sensitive and specific technique. nih.gov The results of this study demonstrated the utility of monitoring for these compounds as biomarkers of heroin use. nih.gov

Table 2: Concentration of Papaverine and its Metabolites in Urine Samples

Compound Concentration Range (ng/mL) Detection Window
Papaverine 0.10 - 994 1-2 days
6-desmethylpapaverine (6-DMP) 0.10 - 462 up to 3 days

The detection of these papaverine metabolites can provide corroborating evidence of heroin use, especially in cases where 6-AM is no longer detectable. However, it is important to note that papaverine can also be present in certain prescription medications, which must be considered when interpreting toxicological results. researchgate.net

Pharmacokinetic and Pharmacodynamic Research of Papaverine Hydrobromide in Non Human Models

Absorption and Distribution Studies in Experimental Systems

The initial characterization of a compound's behavior in a biological system begins with understanding its absorption and distribution. In non-human models, studies have shown that after intravenous administration, papaverine's distribution is influenced by extensive plasma protein binding, which was found to be over 90% across several species including the rat, guinea-pig, rabbit, cat, and dog. nih.gov

The plasma half-life of papaverine (B1678415) demonstrates notable variability among different animal models. Following intravenous injection, the half-life ranges from approximately 12 minutes in rabbits to 60 minutes in cats and dogs, indicating species-specific differences in its initial disposition. nih.gov

Animal ModelPlasma Half-Life (approx.)Plasma Protein Binding
Rabbit12 minutes>90%
Rat15 minutes>90%
Guinea-Pig22 minutes>90%
Cat60 minutes>90%
Dog60 minutes>90%

Ex Vivo Skin Penetration and In Vitro Membrane Diffusion Investigations

Research into alternative delivery routes for papaverine has explored its potential for topical application. One area of investigation involves the use of lyotropic liquid crystal (LLC) systems as a semi-solid carrier for papaverine hydrobromide. nih.govresearchgate.net To evaluate the efficacy of these formulations, in vitro and ex vivo models are employed.

In vitro diffusion studies using synthetic membranes and ex vivo penetration tests using excised skin are standard methods for assessing the dermal delivery of topical agents. nih.govnih.gov In studies with a this compound LLC formulation, a Franz diffusion cell was used to quantify its passage through both synthetic membranes and human epidermis. nih.gov The findings from these experimental systems indicated a reverse concentration dependency for both diffusion and penetration. nih.govresearchgate.net Furthermore, the structural characteristics of the LLC carrier, such as lower viscosity and a lamellar structure, were found to enhance the penetration of papaverine through the skin. nih.govresearchgate.net Visualization techniques like Raman microscopy have also been utilized to confirm the presence of the active pharmaceutical ingredient within different layers of the skin in these ex vivo models. nih.govresearchgate.net

Metabolism and Excretion Pathways in Animal Models

Investigations into the metabolic fate of papaverine in animal models, including the rat, guinea-pig, rabbit, cat, and dog, reveal that the compound undergoes extensive biotransformation. nih.gov The primary metabolites are monophenolic compounds that are subsequently conjugated with glucuronic or sulphuric acid before excretion. nih.gov

The primary route of elimination for these metabolites is through the bile in all studied species. nih.gov Urinary excretion represents a significant pathway only in rabbits and guinea-pigs. nih.gov A notable kinetic observation is that the metabolites are cleared from the plasma at a much slower rate than the parent papaverine compound. nih.gov

Identification and Quantification of Key Metabolites (e.g., Desmethylated Derivatives)

The biotransformation of papaverine primarily involves demethylation. Key identified metabolites include 6-desmethyl papaverine (6-DMP) and 4',6-didesmethyl papaverine (4,6-DDMP). nih.govresearchgate.net Analytical methods have been developed for the quantification of these desmethylated derivatives in biological fluids. nih.gov In an analysis of urine specimens where heroin use was suspected (as papaverine is an opium alkaloid), the concentrations of papaverine and its metabolites were quantified, providing insight into the levels of these compounds found in vivo. nih.gov

CompoundConcentration Range in Urine (ng/mL)
Papaverine0.10 - 994
6-Desmethyl Papaverine (6-DMP)0.10 - 462
4',6-Didesmethyl Papaverine (4,6-DDMP)0.12 - 218

Pharmacodynamic Markers and Biomarkers in Preclinical Research

Pharmacodynamic studies in non-human models have focused on identifying and measuring the physiological and cellular responses to papaverine, particularly in the context of oncology.

Assessment of Tissue Oxygenation in Tumor Models

Several advanced imaging techniques have been used to quantify these changes in preclinical settings:

Blood Oxygen Level-Dependent (BOLD) MRI: Used to measure changes in tumor oxygenation in canine sarcoma models. nih.gov

Electron Paramagnetic Resonance (EPR) Oxygen Imaging: Applied to quantify absolute tumor hypoxia in murine mammary carcinoma and sarcoma models. duke.eduoxygenimaging.com

Frequency Domain Near-Infrared Optical Spectroscopy (FD-NIRS): Employed to measure partial oxygen pressure (pO2) in real-time in transplanted mouse tumors. nih.gov

Research in an E0771 breast cancer mouse model demonstrated that papaverine administration led to a significant increase in tumor oxygen levels. oxygenimaging.com

Tumor ModelPharmacodynamic MarkerObserved Effect
E0771 Murine Breast CancerMedian Tumor pO247.5% increase
E0771 Murine Breast CancerTumor Hypoxic Fraction (<10mmHg)7.8% decrease

Cellular Response Markers (e.g., Cell Viability, Cell Cycle, ROS Production)

In vitro studies using various cancer cell lines have been conducted to elucidate the cellular mechanisms underlying papaverine's effects. These investigations have measured several key cellular response markers.

Cell Viability and Proliferation: Papaverine demonstrates time- and dose-dependent antiproliferative and cytotoxic effects across multiple human cancer cell lines, including breast (MDA-MB-231), lung (A549), and prostate (DU145, PC-3). nih.govresearchgate.netup.ac.za For instance, exposure to 150 μM of papaverine for 48 hours significantly reduced cell growth. nih.govup.ac.za

Reactive Oxygen Species (ROS) Production: Treatment with papaverine has been shown to increase the production of reactive oxygen species, such as hydrogen peroxide (H₂O₂), in cancer cells. nih.govup.ac.za This induction of oxidative stress is a potential mechanism for its antitumor activity.

Cell Cycle Progression: Flow cytometry analysis has revealed that papaverine can disrupt the normal cell cycle. nih.gov Following exposure, a significant increase in the sub-G1 cell population was observed, which is indicative of apoptosis or programmed cell death. nih.govup.ac.za Furthermore, the induction of endoreduplication, a process of DNA replication without cell division, has also been reported. nih.govnih.gov

Cell LineCell Viability Reduction (at 150 µM for 48h)H₂O₂ Production (Fold Increase)Cell Cycle Effect (at 72h)
MDA-MB-231 (Breast Cancer)to 56%1.04 - 1.2746% increase in Sub-G1 phase, 10% increase in endoreduplication
A549 (Lung Cancer)to 53%1.02 - 1.31
DU145 (Prostate Cancer)to 64%1.44

Papaverine Hydrobromide in Advanced Drug Delivery Systems Research

Development and Evaluation of Novel Topical Formulations

The development of topical formulations for papaverine (B1678415) is a significant area of research, aimed at providing localized drug action while minimizing systemic exposure. dovepress.com Innovations in this field concentrate on overcoming the skin's natural barrier, the stratum corneum, to deliver the active pharmaceutical ingredient to deeper tissue layers. nih.gov

Nanostructured lyotropic liquid crystal (LLC) systems have been investigated as a promising semi-solid carrier for the topical delivery of papaverine hydrochloride (PaHCl). dovepress.comresearchgate.net LLCs are formed by amphiphilic molecules in the presence of a solvent, creating organized nanostructures that can be lamellar, cubic, or hexagonal. nih.govresearchgate.net These structures are particularly advantageous for skin application because their lipid bilayer arrangement is similar to that of the stratum corneum, which can enhance drug penetration. nih.gov

In one key study, LLC systems were formulated as a semi-solid preparation with varying concentrations of PaHCl. dovepress.comnih.gov The characterization of these formulations involved polarization microscopy to identify the liquid crystal structure and rheological measurements to assess their viscosity and stability. dovepress.comresearchgate.net Microscopic and rheological analyses confirmed that incorporating PaHCl, especially at higher concentrations, resulted in structural changes to the LLC system. nih.gov These changes, in turn, were found to influence the drug's subsequent release and penetration profiles. dovepress.comnih.gov Specifically, formulations with lower viscosity and a lamellar structure were predicted to have better skin penetration characteristics. dovepress.comresearchgate.net

The performance of novel topical papaverine formulations is rigorously tested through in vitro and ex vivo studies to predict their behavior in vivo. These analyses are crucial for optimizing the formulation before any clinical application.

In Vitro Drug Release

In vitro drug release studies are typically conducted using a Franz diffusion cell apparatus with a synthetic membrane separating the donor and receptor compartments. dovepress.comresearchgate.net This method allows for the quantification of the drug's release rate from its carrier over time. Research on PaHCl-loaded LLC systems showed a reverse concentration dependency for drug diffusion. dovepress.comnih.govresearchgate.net The formulation with 2.5 w/w% PaHCl demonstrated the highest drug release and diffusion through the synthetic membrane, with a cumulative amount of 1,538 ± 82 μg/cm² released over a six-hour period. dovepress.comnih.gov

Table 1: In Vitro Drug Diffusion of Papaverine Hydrochloride from LLC Formulations This table presents the cumulative amount of Papaverine Hydrochloride diffused from Lyotropic Liquid Crystal (LLC) formulations with different drug concentrations over a 6-hour period.

Formulation (Concentration) Cumulative Amount Diffused (μg/cm²)
2.5 w/w% PaHCl-LLC 1,538 ± 82
3.0 w/w% PaHCl-LLC Data indicates lower diffusion than 2.5%
4.0 w/w% PaHCl-LLC Data indicates lowest diffusion of the tested concentrations

Data sourced from a 2018 study by Berkó et al. dovepress.comnih.gov

Ex Vivo Penetration Profile

Ex vivo penetration studies provide a more realistic model by using excised human or animal skin. In studies of PaHCl-LLC systems, human epidermis was used in a Franz diffusion cell to measure the extent of drug penetration. dovepress.comresearchgate.net The results of these ex vivo tests correlated well with the in vitro findings and confirmed the reverse concentration dependency. researchgate.netnih.gov The LLC's structure significantly influenced penetration; formulations with lower viscosity and a lamellar structure led to increased skin penetration. dovepress.comresearchgate.netnih.gov These findings were further visualized using techniques like Raman microscopy, which can track the presence of the active pharmaceutical ingredient in different layers of the skin. dovepress.comresearchgate.net

Table 2: Ex Vivo Skin Penetration of Papaverine Hydrochloride LLC Formulations This table shows a comparative summary of ex vivo skin penetration for different Papaverine Hydrochloride-loaded Lyotropic Liquid Crystal (LLC) formulations.

Formulation (Concentration) Relative Penetration Profile Structural Influence
2.5 w/w% PaHCl-LLC Highest Penetration Lower viscosity, lamellar structure
3.0 w/w% PaHCl-LLC Intermediate Penetration Increased viscosity, structural changes
4.0 w/w% PaHCl-LLC Lowest Penetration Higher viscosity, more significant structural changes

Based on findings that LLC structure influenced penetration results, with lower viscosity and lamellar structures increasing penetration. dovepress.comresearchgate.netnih.gov

Table 3: List of Compounds Mentioned

Compound Name
Papaverine Hydrobromide
Papaverine Hydrochloride
Ethyl cellulose
Polyvinylpyrrolidone (PVP)
Polyvinyl alcohol (PVA)
Eudragit RL-100
Eudragit RS-100
Isoproterenol
Caffeine

Future Directions in Papaverine Hydrobromide Research

Elucidation of Unexplored Therapeutic Mechanisms

While the primary mechanism of papaverine (B1678415) is understood to be the inhibition of phosphodiesterases (PDEs) and potential blockade of calcium channels, leading to increased intracellular levels of cyclic AMP and cyclic GMP, its full mechanistic scope remains to be elucidated. nih.govwikipedia.orgdrugbank.com The compound is a known inhibitor of multiple PDE subtypes, but a deeper understanding of its affinity and activity towards specific isoforms, such as the PDE10A subtype found in the brain's striatum, could unlock new therapeutic avenues in neurological and psychiatric disorders. nih.govnih.gov

Recent studies have identified novel molecular targets that warrant significant further investigation.

Mitochondrial Complex I Inhibition: Research has shown that papaverine can inhibit mitochondrial complex I, which reduces the oxygen demand of tumor cells. nih.gov This mechanism suggests a potential role for papaverine as a radiosensitizer in cancer therapy, as it can increase tumor oxygenation and thereby enhance the efficacy of radiation treatment. nih.gov Further studies are needed to fully characterize this interaction and its downstream effects in various cancer types.

RAGE Inhibition: Papaverine has been identified as an inhibitor of the interaction between the Receptor for Advanced Glycation End-products (RAGE) and its ligand, the high mobility group box 1 (HMGB1) protein. nih.gov This interaction is a critical pathway in inflammatory disorders. By blocking this, papaverine was shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α in preclinical models, indicating a potential therapeutic role in sepsis and other inflammatory diseases. nih.govmdpi.com

Ion Channel Modulation: Beyond general calcium channel blockade, papaverine's interaction with specific ion channels, such as the voltage-gated potassium channel hKv1.5, has been observed. nih.gov This interaction may influence cardiac excitability, and a more detailed exploration could reveal applications in managing cardiac arrhythmias. nih.gov

Future research should focus on clarifying these and other potential mechanisms to build a comprehensive understanding of papaverine's molecular pharmacology.

Advanced Pharmacodynamic and Pharmacokinetic Investigations in Diverse Models

The clinical use of papaverine has been hampered by its short biological half-life, reported to be between 1.5 and 2 hours, and significant first-pass metabolism, which results in low bioavailability. nih.govmdpi.com While some pharmacokinetic data exists, there is a clear need for more comprehensive investigations using modern analytical techniques.

A study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully detected systemic absorption of papaverine after local intraluminal administration in the internal mammary artery during coronary artery bypass grafting. nih.gov This highlights the sensitivity of modern methods for tracking the compound's distribution.

Time PointMean Plasma Papaverine Concentration (ng/mL)Plasma Concentration Range (ng/mL)
Immediately after administration (T1) 54.7 ± 3916.6 - 179
20 minutes post-administration (T2) 23.3 ± 24.6 - 118
Data from a study on the pharmacokinetics of intraluminally administered papaverine. nih.gov

Future research should expand on such studies by:

Utilizing Diverse Models: Investigating the pharmacokinetics and pharmacodynamics (PK/PD) in a wider range of preclinical models that represent various disease states and patient populations.

Exploring Different Formulations: Assessing how novel delivery systems, such as nanostructured lyotropic liquid crystals or sustained-release implantable formulations, alter the PK/PD profile to prolong its therapeutic effect and improve bioavailability. nih.govnih.gov

Revising PK/PD Parameters: Conducting thorough studies to revise and accurately determine key parameters like therapeutic index, drug-drug interactions, and drug-food interactions, which are crucial for establishing it as a novel lead compound for new indications. nih.gov

Translational Research for Novel Applications Based on Preclinical Findings

Preclinical evidence has illuminated a wide array of potential therapeutic uses for papaverine that await rigorous translational research to validate their clinical utility. nih.govresearchgate.net Beyond its approved use as a vasodilator for vasospasms, several areas show significant promise. wikipedia.org

Potential ApplicationPreclinical FindingsResearch Focus
Oncology Inhibition of proliferation in various cancer cell lines (breast, prostate, colorectal, lung). mdpi.comacs.org Sensitizes tumor cells to radiation by inhibiting mitochondrial metabolism. nih.govTranslating in vitro findings to in vivo models; combination therapies.
Inflammatory Diseases Suppression of pro-inflammatory cytokines (IL-6, TNF-α) via RAGE/HMGB1 pathway inhibition. nih.govInvestigating efficacy in models of sepsis, arthritis, and other chronic inflammatory conditions.
Infectious Diseases Potential antiviral activity against viruses such as SARS-CoV-2, cytomegalovirus, and HIV has been noted. nih.govmdpi.comElucidating the mechanism of antiviral action and defining the spectrum of activity.
Erectile Dysfunction Relaxation of cavernosal smooth muscle; development of topical gel formulations to improve local delivery and avoid side effects of injections. nih.govnih.govClinical trials to prove the efficacy and safety of novel topical formulations. nih.gov
Gestational Applications A derivative, drotaverine hydrochloride, was found to accelerate cervical dilation during labor. nih.govFurther investigation into the potential of papaverine or its derivatives in obstetrics.
Neuroprotection Vasodilatory effects may lower cerebral vascular resistance and improve blood flow. nih.govDevelopment of sustained-release formulations for conditions like cerebral vasospasm post-subarachnoid hemorrhage. nih.gov

The primary challenge for translation is often the compound's short half-life. nih.gov Therefore, a key aspect of this research will involve the parallel development of advanced drug delivery systems to ensure sustained therapeutic concentrations at the target site. nih.gov

Development of Next-Generation Papaverine Derivatives with Enhanced Selectivity

The non-specific nature of papaverine's action, particularly its broad inhibition of PDE isoenzymes, contributes to its therapeutic effects but also to potential side effects. nih.govdrugbank.com A significant future direction is the rational design and synthesis of next-generation papaverine derivatives with enhanced selectivity for specific molecular targets.

Radiosensitizing Derivatives: Building on the discovery of papaverine's ability to inhibit mitochondrial complex I, researchers have already begun to describe derivatives with the potential to act as clinical radiosensitizers. nih.gov The goal is to develop compounds that retain this specific activity while having fewer off-target effects, thereby increasing the therapeutic index of radiotherapy. nih.gov

Anticancer Metal Complexes: Studies have explored the synthesis of novel metal complexes of papaverine, such as with gold(III), ruthenium(III), and vanadium(III). mdpi.comresearchgate.net A papaverine-gold(III) complex, for instance, demonstrated higher anticancer activity against breast cancer and hepatocellular carcinoma cell lines than papaverine alone, and in some cases, better than cisplatin. mdpi.com These findings suggest that metal complexation can significantly enhance the therapeutic profile of the parent drug, creating promising candidates for further in vivo investigation. mdpi.comresearchgate.net

Derivatives with Improved Pharmacokinetics: The development of derivatives can also aim to overcome the pharmacokinetic limitations of papaverine, such as its rapid metabolism. Structural modifications could lead to compounds with improved stability, bioavailability, and a longer half-life.

This area of research combines medicinal chemistry with molecular biology to fine-tune the pharmacological properties of the papaverine scaffold, paving the way for more potent and safer therapeutic agents.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to achieve a holistic understanding of papaverine's biological effects. nih.govmdpi.com By moving beyond a single-target approach, researchers can map the complex network of molecular changes induced by the compound.

Integrating multi-omics data can provide a systems-level view of how papaverine hydrobromide functions. nih.govresearchgate.net For example:

Transcriptomics (RNA sequencing): Could reveal the full spectrum of genes whose expression is altered by papaverine treatment in different cell types, identifying entire pathways affected by its PDE or RAGE inhibition.

Proteomics (Mass Spectrometry): Can identify changes in protein expression and post-translational modifications, providing direct insight into the functional consequences of drug action. mdpi.com

Metabolomics: Can analyze how papaverine alters cellular metabolism, which is particularly relevant given its effects on mitochondrial respiration. nih.gov

By integrating these large-scale datasets, researchers can uncover novel biomarkers for drug response, identify previously unknown mechanisms of action, and discover new therapeutic opportunities. nih.govresearchgate.net This data-driven approach is critical for moving beyond the current understanding of papaverine and unlocking its full potential in an era of personalized medicine. mdpi.com

Q & A

Basic: What experimental methods are recommended for quantifying Papaverine hydrobromide in pharmacokinetic studies?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely used due to its specificity and sensitivity. For plasma samples, protein precipitation or liquid-liquid extraction should precede analysis to minimize matrix effects. Validation parameters (e.g., linearity, precision, accuracy) must adhere to FDA/ICH guidelines. Polarographic methods are less common but applicable in non-complex matrices, while ion-selective electrodes offer advantages in turbid or colored solutions but require cross-validation with chromatographic techniques .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in cancer models?

Discrepancies often arise from differences in bioavailability, metabolic stability, or tumor microenvironment interactions. To address this:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare in vitro IC₅₀ values with in vivo plasma/tissue concentrations. Adjust for protein binding and tissue penetration rates.
  • Tumor Microenvironment Simulation : Use 3D cell cultures or co-culture systems to mimic in vivo conditions.
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS, as hydrolysis of the hydrobromide salt may alter activity.
    For example, in RAGE inhibition studies (linked to anticancer effects), in vitro doses may not account for rapid hepatic clearance in vivo, necessitating sustained-release formulations .

Basic: What are the key considerations in designing stability studies for this compound formulations?

Stability studies should follow ICH Q1A guidelines, assessing:

  • Degradation Pathways : Hydrolysis (pH-dependent), oxidation, and photodegradation. Use accelerated stability testing (40°C/75% RH) over 6 months.
  • Analytical Endpoints : Monitor free papaverine, hydrobromic acid dissociation, and degradation products via HPLC-UV.
  • Excipient Compatibility : Avoid reducing sugars (Maillard reaction risk) and optimize buffering agents to maintain pH 3–5, where the hydrobromide salt is most stable .

Advanced: How does the hydrobromide salt form influence Papaverine’s RAGE inhibition compared to other salts (e.g., hydrochloride)?

The counterion affects solubility, crystallinity, and receptor binding. Hydrobromide salts typically exhibit higher aqueous solubility than hydrochloride forms, potentially enhancing bioavailability. However, crystallinity differences may alter dissolution rates. In vitro assays (e.g., HT1080 fibrosarcoma migration studies) should compare salt forms at equimolar concentrations. Molecular docking simulations can further elucidate salt-specific interactions with RAGE’s ligand-binding domain. Contradictory efficacy reports may stem from salt form selection or assay pH variations .

Basic: What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. For multi-dose in vivo studies, ANOVA with post-hoc Tukey tests identifies significant differences. Bootstrap resampling improves confidence intervals in small-sample datasets. Report effect sizes (Cohen’s d) to contextualize biological relevance beyond p-values .

Advanced: What methodologies address the variability in this compound’s vasodilatory effects across vascular beds?

Tissue-specific responses arise from differences in PDE (phosphodiesterase) isoform expression and smooth muscle receptor density. Experimental strategies include:

  • Ex Vivo Myography : Compare arterial vs. venous segments under controlled oxygen tension.
  • RNA Sequencing : Identify PDE3/4/5 expression profiles in target tissues.
  • Computational Modeling : Predict hemodynamic outcomes using physiologically based pharmacokinetic (PBPK) models. Contradictory clinical data may reflect unaccounted patient-specific factors (e.g., CYP2C9 polymorphisms affecting metabolism) .

Basic: How should researchers validate this compound’s purity in synthetic batches?

Combine orthogonal methods:

  • Thermogravimetric Analysis (TGA) : Confirm salt stoichiometry via mass loss at decomposition temperatures.
  • X-ray Diffraction (XRD) : Verify crystalline structure against reference standards.
  • ¹H-NMR : Assess proton environments for impurities (<0.1% threshold).
    Cross-reference with pharmacopeial monographs (e.g., USP) for acceptance criteria .

Advanced: What experimental frameworks reconcile conflicting data on this compound’s neuroprotective vs. neurotoxic effects?

Contradictions may arise from concentration-dependent effects or model selection. Approaches include:

  • Dose-Range Finding : Test 0.1–100 µM in primary neuron cultures, monitoring apoptosis (caspase-3) and oxidative stress (ROS assays).
  • Transcriptomics : Compare low-dose (neuroprotective) vs. high-dose (toxic) gene expression profiles.
  • In Vivo Microdialysis : Measure extracellular glutamate/pyruvate ratios in rodent brains to assess metabolic stress. Meta-analyses of existing datasets using PRISMA guidelines can identify confounding variables (e.g., administration route) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.